Cas no 1190320-92-3 (4-AMino-5,7-diMethylindole)

4-AMino-5,7-diMethylindole structure
4-AMino-5,7-diMethylindole structure
Product Name:4-AMino-5,7-diMethylindole
CAS No:1190320-92-3
MF:C10H12N2
MW:160.215682029724
CID:4562430
Update Time:2025-07-22

4-AMino-5,7-diMethylindole Chemical and Physical Properties

Names and Identifiers

    • 4-AMino-5,7-diMethylindole
    • 5,7-Dimethyl-1H-indol-4-amine
    • Inchi: 1S/C10H12N2/c1-6-5-7(2)10-8(9(6)11)3-4-12-10/h3-5,12H,11H2,1-2H3
    • InChI Key: QVSCMMOFBMVWJT-UHFFFAOYSA-N
    • SMILES: N1C2=C(C(N)=C(C)C=C2C)C=C1

4-AMino-5,7-diMethylindole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A635125-1mg
4-Amino-5,7-dimethylindole
1190320-92-3
1mg
$ 50.00 2022-06-07
TRC
A635125-2mg
4-Amino-5,7-dimethylindole
1190320-92-3
2mg
$ 65.00 2022-06-07
TRC
A635125-10mg
4-Amino-5,7-dimethylindole
1190320-92-3
10mg
$ 160.00 2022-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1604454-100mg
5,7-Dimethyl-1H-indol-4-amine
1190320-92-3 98%
100mg
¥2620.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1604454-250mg
5,7-Dimethyl-1H-indol-4-amine
1190320-92-3 98%
250mg
¥4986.00 2024-08-09

Additional information on 4-AMino-5,7-diMethylindole

Professional Introduction to 4-Amino-5,7-dimethylindole (CAS No. 1190320-92-3)

4-Amino-5,7-dimethylindole, with the chemical formula C9H12N2, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its unique CAS No. 1190320-92-3, belongs to the indole derivatives family, a class of molecules known for their diverse biological activities and potential therapeutic applications. The structural features of 4-amino-5,7-dimethylindole, including its amino and methyl substituents, contribute to its versatility as a synthetic intermediate and a pharmacophore in drug discovery.

The indole scaffold is a privileged structure in medicinal chemistry due to its prevalence in natural products and bioactive molecules. 4-Amino-5,7-dimethylindole specifically has been studied for its role in the development of various bioactive compounds. Its molecular framework allows for modifications at multiple positions, making it a valuable building block for designing novel molecules with tailored biological properties. The presence of two methyl groups at the 5- and 7-positions enhances its reactivity and stability, facilitating further functionalization in synthetic pathways.

In recent years, 4-amino-5,7-dimethylindole has been explored as a key intermediate in the synthesis of biologically active agents. One of the most notable areas of research involves its application in the development of antimicrobial and antifungal agents. The indole derivatives exhibit promising activity against resistant strains of bacteria and fungi, making them attractive candidates for novel therapeutic strategies. The amino group at the 4-position provides a site for further derivatization, enabling the creation of compounds with enhanced efficacy and reduced toxicity.

Moreover, 4-amino-5,7-dimethylindole has shown potential in the field of immunomodulation. Studies have indicated that certain indole derivatives can modulate immune responses by interacting with various receptors and signaling pathways. This makes them valuable tools for developing treatments for autoimmune diseases and infections. The dimethyl substitution pattern in 4-amino-5,7-dimethylindole contributes to its ability to interact with biological targets in a specific manner, enhancing its potential as an immunomodulatory agent.

The pharmaceutical industry has also been interested in 4-amino-5,7-dimethylindole for its potential role in anticancer therapy. Indole derivatives are known to possess anti-proliferative and pro-apoptotic properties, making them effective against various types of cancer cells. The structural features of 4-amino-5,7-dimethylindole, including its aromatic ring system and functional groups, allow it to interfere with critical cellular processes involved in cancer progression. Researchers have been exploring its derivatives as lead compounds for new anticancer drugs.

Recent advancements in computational chemistry have further enhanced the understanding of 4-amino-5,7-dimethylindole's interactions with biological targets. Molecular docking studies have revealed that this compound can bind to specific proteins involved in cancer metabolism and immune regulation. These insights have guided the design of more potent derivatives with improved pharmacokinetic profiles. The integration of experimental data with computational modeling has been instrumental in optimizing the therapeutic potential of 4-amino-5,7-dimethylindole based compounds.

The synthesis of 4-amino-5,7-dimethylindole involves multi-step organic reactions that highlight its versatility as a synthetic intermediate. Traditional methods include condensation reactions followed by functional group transformations to introduce the desired substituents. However, modern synthetic approaches have focused on greener methodologies that minimize waste and improve yield. Catalytic processes and flow chemistry techniques have been particularly effective in enhancing the efficiency of these synthetic routes.

In conclusion,4-amino-5,7-dimethylindole (CAS No. 1190320-92-3) is a compound of significant interest in pharmaceutical research due to its diverse biological activities and synthetic utility. Its role as an intermediate in drug development underscores its importance in advancing therapeutic strategies across various disease areas. As research continues to uncover new applications for this compound,4-amino-5,7-dimethylindole is poised to remain a cornerstone in medicinal chemistry innovation.

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